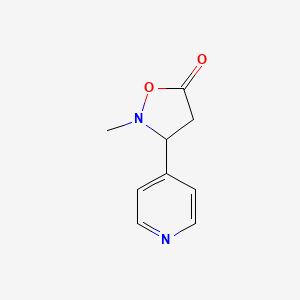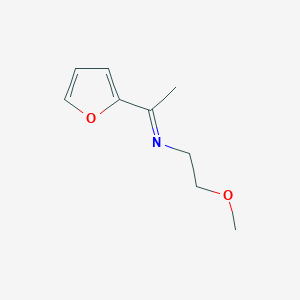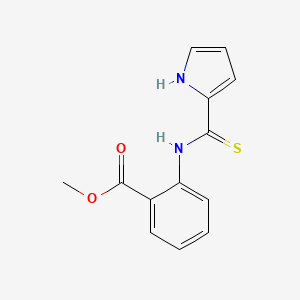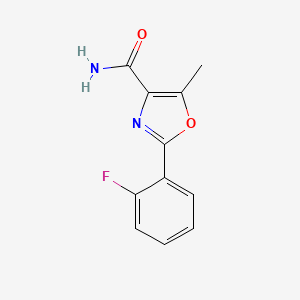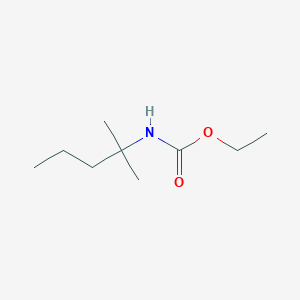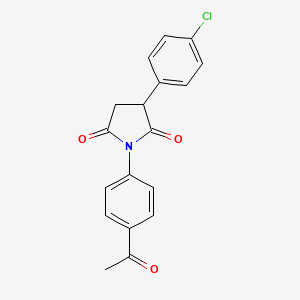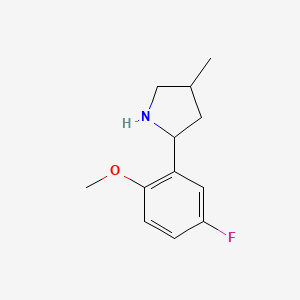
Benzenamine, 4-fluoro-N-(2-furanylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(furan-2-ylmethylene)aniline is an organic compound with the molecular formula C11H8FNO It is a heterocyclic building block that contains both a furan ring and a fluorinated aromatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(furan-2-ylmethylene)aniline typically involves the condensation of 4-fluoroaniline with furfural. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as acetic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-N-(furan-2-ylmethylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N-(furan-2-ylmethylene)aniline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Fluoro-N-(furan-2-ylmethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-N-(furan-2-ylmethylene)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-(furan-2-ylmethylene)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the furan ring can contribute to the overall stability and bioavailability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-(furan-2-ylmethyl)aniline: Similar structure but with a methyl group instead of a methylene linkage.
N-(furan-2-ylmethylene)aniline: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluoro-N-(2-methylpentan-2-yl)aniline: Contains a different alkyl group, leading to variations in physical and chemical properties.
Uniqueness
4-Fluoro-N-(furan-2-ylmethylene)aniline is unique due to the combination of a fluorinated aromatic ring and a furan moiety
Propriétés
Numéro CAS |
13533-21-6 |
|---|---|
Formule moléculaire |
C11H8FNO |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
Clé InChI |
VBDKWOFAAZNWMD-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


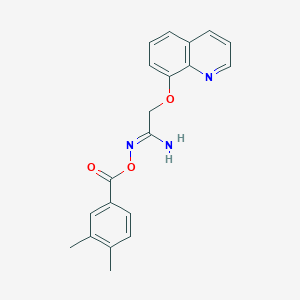
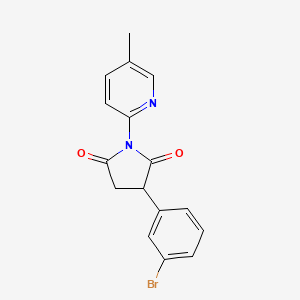

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
